N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
CAS No.: 64406-07-1
Cat. No.: VC7326650
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64406-07-1 |
|---|---|
| Molecular Formula | C16H12ClN3O2S |
| Molecular Weight | 345.8 |
| IUPAC Name | N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C16H12ClN3O2S/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
| Standard InChI Key | OEZKKHSTGOOROK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and participation in π-π stacking interactions .
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4-Chlorophenyl group: A hydrophobic substituent that improves membrane permeability and influences binding to aromatic residues in biological targets .
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2-Methoxybenzamide moiety: A polar group that enhances solubility and provides hydrogen-bonding sites for target engagement .
The molecular formula is C₁₆H₁₂ClN₃O₂S, with a calculated molecular weight of 353.8 g/mol. Theoretical logP values (estimated at 3.8) suggest moderate lipophilicity, balancing cellular uptake and aqueous solubility .
Spectroscopic Characterization
While experimental spectra for this compound are unavailable, analogous thiadiazoles exhibit distinctive features:
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IR Spectroscopy: Stretching vibrations at 1,710–1,690 cm⁻¹ (amide C=O), 1,250–1,230 cm⁻¹ (C-O of methoxy), and 750–730 cm⁻¹ (C-Cl) .
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¹H NMR: Signals at δ 3.8–4.0 ppm (methoxy protons), δ 7.2–8.1 ppm (aromatic protons), and δ 10.5–11.0 ppm (amide NH) .
Synthesis and Optimization
General Synthetic Routes
The synthesis typically follows a multi-step protocol:
Step 1: Thiadiazole Ring Formation
Hydrazine derivatives react with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
Step 2: Substitution with 4-Chlorophenyl Group
A nucleophilic aromatic substitution introduces the 4-chlorophenyl group using 4-chlorobenzene diazonium salts or Ullmann-type couplings .
Step 2: Amidation with 2-Methoxybenzoyl Chloride
The thiadiazole intermediate reacts with 2-methoxybenzoyl chloride in the presence of coupling agents like EDC/HOBt, yielding the final product .
Reaction Optimization
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Solvent Systems: Acetonitrile or DMF improves reaction efficiency by solubilizing intermediates .
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Catalysts: Triethylamine or DMAP accelerates amide bond formation .
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Yield Enhancement: Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane) achieves yields of 60–75% .
Biological Activities and Mechanisms
Table 1: Anticancer Activity of Analogous Thiadiazoles
Antimicrobial Effects
Thiadiazoles with chlorophenyl groups exhibit:
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Bacterial Growth Inhibition: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
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Biofilm Disruption: Up to 70% reduction in Pseudomonas aeruginosa biofilm formation at 50 μM .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Chlorophenyl Position: Para-substitution (vs. meta or ortho) enhances hydrophobic interactions with target proteins .
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Methoxy Group: Ortho-substitution on the benzamide improves solubility without compromising binding affinity .
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Thiadiazole Modifications: Replacement with oxadiazole reduces potency, highlighting the sulfur atom’s role in electronic effects .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High gastrointestinal permeability (Predicted Caco-2 permeability: 25 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxylated metabolites .
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Excretion: Primarily renal (70–80%), with minor biliary excretion .
Toxicity Considerations
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating low acute toxicity .
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Genotoxicity: Negative Ames test results for mutagenicity at concentrations ≤ 100 μM .
Comparative Analysis with Structural Analogs
Table 2: Key Analogues and Their Properties
Future Directions and Applications
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